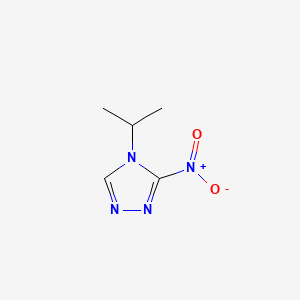

4-Isopropyl-3-nitro-4H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

139339-83-6 |

|---|---|

Molecular Formula |

C5H8N4O2 |

Molecular Weight |

156.145 |

IUPAC Name |

3-nitro-4-propan-2-yl-1,2,4-triazole |

InChI |

InChI=1S/C5H8N4O2/c1-4(2)8-3-6-7-5(8)9(10)11/h3-4H,1-2H3 |

InChI Key |

QTHQJFIFTIUSSG-UHFFFAOYSA-N |

SMILES |

CC(C)N1C=NN=C1[N+](=O)[O-] |

Synonyms |

4H-1,2,4-Triazole,4-(1-methylethyl)-3-nitro-(9CI) |

Origin of Product |

United States |

Mechanistic Investigations of 4 Isopropyl 3 Nitro 4h 1,2,4 Triazole Reactivity and Transformations

Analysis of Electronic Structure and Reactive Sites

The electronic structure of 4-Isopropyl-3-nitro-4H-1,2,4-triazole is fundamental to understanding its chemical reactivity and potential transformations. The interplay between the electron-rich 1,2,4-triazole (B32235) ring, the strongly electron-withdrawing nitro group, and the electron-donating isopropyl group creates a molecule with distinct reactive sites. Theoretical methods are essential for elucidating this complex electronic landscape.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on a molecule's surface, thereby predicting its susceptibility to electrophilic and nucleophilic attacks. semanticscholar.org In an MEP map, regions of negative electrostatic potential, typically colored red, are electron-rich and are the preferred sites for electrophilic attack. Conversely, areas with positive electrostatic potential, colored blue, are electron-poor and vulnerable to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP surface shows that the most negative potential is concentrated on the oxygen atoms of the nitro group, making them the primary targets for electrophiles. The nitrogen atoms of the triazole ring also exhibit a negative potential, indicating they are also susceptible to electrophilic interaction. researchgate.net The most positive electrostatic potential is located around the hydrogen atoms of the isopropyl group. A significant region of positive potential is also found on the carbon atom of the triazole ring that is bonded to the nitro group (the C3 position), making it the most probable site for nucleophilic attack.

| Molecular Region | Electrostatic Potential | Predicted Susceptibility |

|---|---|---|

| Oxygen atoms of the nitro group | Strongly Negative (Red) | Electrophilic Attack |

| Nitrogen atoms of the triazole ring | Negative (Yellow/Orange) | Electrophilic Attack |

| Carbon atom bonded to nitro group (C3) | Strongly Positive (Blue) | Nucleophilic Attack |

| Hydrogen atoms of the isopropyl group | Positive (Light Blue) | Nucleophilic Attack |

Frontier Molecular Orbital (FMO) theory provides critical insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the region most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most likely to accept electrons (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

In this compound, the HOMO is expected to be distributed primarily over the triazole ring and the nitro group's oxygen atoms, identifying these as the main nucleophilic centers. The LUMO is predominantly localized on the nitro group and the C3 carbon atom of the triazole ring, highlighting these as the primary electrophilic sites. The presence of the electron-donating isopropyl group at the N4 position would slightly raise the energy of the HOMO compared to an unsubstituted N4, potentially reducing the HOMO-LUMO gap and increasing reactivity relative to its non-alkylated counterparts. A correlation has been found between the width of the HOMO-LUMO energy gap and the thermal stability of C-nitro-1,2,4-triazole tautomers. researchgate.net

| Orbital | Predicted Primary Location | Associated Reactivity |

|---|---|---|

| HOMO | Triazole ring and oxygen atoms of the nitro group | Nucleophilic (Electron Donating) |

| LUMO | Nitro group and the C3 carbon of the triazole ring | Electrophilic (Electron Accepting) |

| HOMO-LUMO Gap | - | Indicator of kinetic stability and chemical reactivity |

Theoretical Examination of Reaction Pathways

Computational simulations allow for the detailed exploration of potential reaction mechanisms, providing a deeper understanding of the transformations this compound may undergo. semanticscholar.orgresearchgate.net

Based on the electronic structure analysis, specific substitution pathways can be predicted. For 1,2,4-triazoles, electrophilic substitution typically occurs at the nitrogen atoms due to their high electron density. nih.gov Therefore, an electrophile would most likely attack one of the ring nitrogens of this compound.

Conversely, nucleophilic substitution is predicted to occur at the electron-deficient C3 carbon atom. nih.gov The strong electron-withdrawing effect of the attached nitro group makes this carbon highly susceptible to attack by a nucleophile. The mechanism would likely involve the addition of the nucleophile to the C3 carbon, followed by the departure of the nitro group, which is a competent leaving group.

While the 1,2,4-triazole ring is aromatic and generally stable, computational studies can simulate the conditions and energy requirements for ring-opening reactions. researchgate.net Such processes are critical in high-energy events like thermal decomposition. Theoretical models can calculate the energy barriers for the cleavage of the various bonds within the ring, such as the N1-N2 or N2-C3 bonds. For 1,2,4-triazole derivatives, ring-opening is a potential decomposition pathway, competing with other mechanisms. researchgate.net The presence of the isopropyl group at the N4 position could influence the stability of the ring and the energetics of potential ring-opening transition states compared to other substituted triazoles. nih.gov

Thermal Decomposition Mechanisms and Pathways (Theoretical Studies)

Theoretical studies are paramount for mapping the complex, multi-step process of thermal decomposition in energetic materials. semanticscholar.orgresearchgate.net For C-nitro-1,2,4-triazoles, computational simulations have shown that the most favorable initial step in thermolysis is the cleavage of the C-NO2 bond. researchgate.net This bond is typically the weakest in the molecule and its scission has the lowest energy barrier.

This initial step produces a 4-isopropyl-4H-1,2,4-triazol-3-yl radical and a nitrogen dioxide (NO₂) radical. Following this primary dissociation, a cascade of secondary reactions is predicted:

Hydrogen Abstraction: The highly reactive NO₂ radical can abstract a hydrogen atom from the isopropyl group.

Ring Cleavage: The resulting triazolyl radical is unstable and can undergo ring-opening, leading to the formation of smaller, highly reactive fragments. researchgate.net

Further Reactions: These fragments continue to react, ultimately producing stable, gaseous products such as nitrogen (N₂), carbon dioxide (CO₂), water (H₂O), and carbon monoxide (CO). researchgate.net

Computational modeling of the potential energy surface for these reactions helps to identify the most likely decomposition pathways and the associated activation energies. nih.gov

| Stage | Description | Key Products/Intermediates |

|---|---|---|

| Primary Step | Homolytic cleavage of the C-NO₂ bond, the predicted lowest energy pathway. researchgate.net | 4-isopropyl-4H-1,2,4-triazol-3-yl radical; Nitrogen dioxide (NO₂) radical |

| Secondary Processes | Hydrogen abstraction by NO₂, ring cleavage of the triazolyl radical, and further fragmentation. researchgate.netresearchgate.net | Various radical fragments |

| Final Products | Formation of stable small molecules. researchgate.net | N₂, CO₂, H₂O, CO |

Initial Scission Steps and Bond Dissociation Energies (BDEs)

The initial steps in the thermal decomposition of nitro-1,2,4-triazoles are critical to understanding their stability and reactivity. For C-nitro-1,2,4-triazoles like this compound, theoretical studies suggest that the primary scission events involve the cleavage of the weakest bonds within the molecule. The two most probable initial steps are the homolytic cleavage of the C–NO₂ bond and the rupture of the N–N bond within the triazole ring.

Table 1: Potential Initial Scission Steps and Products

| Bond Cleaved | Initial Products |

|---|---|

| C₃–NO₂ | 4-Isopropyl-4H-1,2,4-triazol-3-yl radical + •NO₂ |

| N₁–N₂ | Ring-opened diradical intermediate |

Unimolecular and Bimolecular Decomposition Routes

Following the initial bond scission, the decomposition of this compound can proceed through complex unimolecular and bimolecular pathways.

Unimolecular Routes: Unimolecular decomposition primarily involves the fragmentation of the initial radicals formed during scission.

Nitro-Nitrite Isomerization: A common pathway for nitro compounds is the rearrangement of the nitro group (–NO₂) to a nitrite (B80452) group (–O–N=O). This isomerization can facilitate further decomposition by enabling the cleavage of the C–O bond, which is typically weaker than the C–N bond.

Ring Opening and Fragmentation: If the initial step is the cleavage of a ring bond, the resulting diradical intermediate will undergo further fragmentation. This process can lead to the elimination of stable small molecules like dinitrogen (N₂), a characteristic feature of the decomposition of many nitrogen-rich energetic materials. researchgate.net

Bimolecular Routes: Bimolecular reactions involve the interaction between two molecules or radical fragments. These pathways become more significant in condensed phases or at higher pressures.

Radical Recombination and Propagation: The initial radical products, such as the triazolyl radical and •NO₂, can react with other intact molecules or with each other. For instance, the •NO₂ radical can abstract hydrogen atoms from the isopropyl group, leading to the formation of nitrous acid (HONO) and a new carbon-centered radical. These reactions propagate the decomposition process.

Condensation Reactions: At higher temperatures, radical species can combine to form larger, more complex molecules, including polymeric materials. Theoretical studies on nitrotriazoles have identified the formation of compounds like cyanamide, cyanuric acid, and melamine as potential products of these secondary reactions. researchgate.net

Formation of Gaseous Products (theoretical pathways)

Theoretical simulations of the thermal decomposition of C-nitro and N-nitro-1,2,4-triazoles predict the formation of a variety of stable gaseous products. researchgate.net While the specific distribution of products for this compound would depend on the precise conditions (temperature, pressure, phase), the expected gaseous species are consistent with those from related energetic materials.

The primary decomposition pathways are expected to yield a mixture of simple gases. The complete breakdown of the triazole ring and the nitro and isopropyl groups contributes to the product pool. Theoretical pathways suggest the formation of the following major and minor gaseous products:

Table 2: Theoretically Predicted Gaseous Decomposition Products

| Product | Chemical Formula | Potential Origin |

|---|---|---|

| Dinitrogen | N₂ | Triazole ring fragmentation |

| Nitrous Oxide | N₂O | Reactions involving nitro group |

| Nitric Oxide | NO | Decomposition of nitro/nitrite group |

| Nitrogen Dioxide | NO₂ | Initial C–NO₂ bond scission |

| Carbon Dioxide | CO₂ | Oxidation of carbon backbone |

| Carbon Monoxide | CO | Incomplete oxidation of carbon |

| Hydrogen Cyanide | HCN | Ring fragmentation |

| Water | H₂O | Reactions involving hydrogen atoms |

The formation of these products involves complex reaction networks, including radical reactions, rearrangements, and elimination steps. researchgate.net

Influence of the Isopropyl Substituent on Triazole Reactivity

Steric and Electronic Effects

The isopropyl group at the N4 position significantly influences the reactivity of the 3-nitro-1,2,4-triazole (B13798) ring through a combination of steric and electronic effects.

Electronic Effects: The isopropyl group is an electron-donating group (EDG) through induction. This effect increases the electron density on the nitrogen atom to which it is attached and, by extension, within the triazole ring. This enhanced electron density can impact the reactivity of the nitro group. Compared to primary alkyl substituents like methyl or ethyl, the secondary isopropyl group has stronger electron-donating properties. nih.gov This increased electron density on the ring can decrease the electrophilicity of the carbon atom attached to the nitro group, thereby reducing its susceptibility to nucleophilic attack (SNAr). Research has shown that the shift from a primary (methyl) to a secondary (isopropyl) substituent lowers the activity of the nitro group towards O-nucleophiles. nih.gov

Steric Effects: The isopropyl group is bulkier than smaller alkyl groups like methyl or ethyl. This steric hindrance can impede the approach of reactants to the triazole ring. For reactions that require access to the N4 nitrogen or adjacent atoms, the bulkiness of the isopropyl group can significantly decrease the reaction rate. This steric shielding also contributes to the reduced reactivity of the nitro group in substitution reactions. nih.gov

Impact on Reaction Kinetics and Thermodynamics (theoretical)

The steric and electronic effects of the isopropyl substituent have direct consequences on the kinetics and thermodynamics of reactions involving this compound.

Kinetics: The combination of steric hindrance and electron-donating effects generally leads to slower reaction rates for processes like nucleophilic substitution of the nitro group. The increased steric bulk raises the activation energy for the formation of the transition state, slowing the reaction. nih.govnih.gov The electron-donating nature of the isopropyl group destabilizes the negatively charged Meisenheimer complex intermediate that forms during nucleophilic aromatic substitution, further increasing the activation energy and decreasing the reaction rate.

Predicted Rearrangement Reactions and Tautomeric Interconversions

The 1,2,4-triazole scaffold is known to undergo various rearrangement and tautomeric transformations.

Rearrangement Reactions: A known thermal rearrangement for 4-alkyl-4H-1,2,4-triazoles involves the migration of the alkyl group from the N4 position to the N1 position, yielding the more thermodynamically stable 1-alkyl-1H-1,2,4-triazole isomer. scispace.com This reaction is proposed to proceed through a dissociative ion-pair mechanism. It is plausible that under certain thermal conditions, this compound could rearrange to 1-isopropyl-3-nitro-1H-1,2,4-triazole and/or 1-isopropyl-5-nitro-1H-1,2,4-triazole. Another potential rearrangement, more common for N-nitroazoles, is the nih.govnih.gov sigmatropic shift of a nitro group from a nitrogen atom to a ring carbon atom. rsc.org While the title compound is already a C-nitro triazole, the possibility of intramolecular migrations cannot be entirely ruled out under energetic conditions.

Tautomeric Interconversions: For 1,2,4-triazoles that have a hydrogen atom on a ring nitrogen, prototropic tautomerism is a key phenomenon. researchgate.net The parent 1,2,4-triazole exists in a rapid equilibrium between the 1H- and 4H-tautomers. nih.gov However, in this compound, the N4 position is substituted, which prevents the typical 1H-4H tautomerism. If a reaction were to cleave the isopropyl group, the resulting 3-nitro-1,2,4-triazole anion could be protonated at N1, N2, or N4, leading to different tautomeric forms of the parent heterocycle. The relative stability of these tautomers would be influenced by factors such as solvent and substitution patterns. researchgate.net

Computational and Theoretical Chemistry of 4 Isopropyl 3 Nitro 4h 1,2,4 Triazole

Quantum Chemical Methodologies Applied to 4-Isopropyl-3-nitro-4H-1,2,4-triazole

A range of computational methods are employed to investigate the properties of nitrotriazole derivatives. These techniques vary in their computational cost and accuracy, allowing for a multifaceted approach to understanding the molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational efficiency for studying molecules like this compound. irjweb.com Functionals such as B3LYP are frequently paired with Pople-style basis sets (e.g., 6-311++G**) to investigate the electronic structure and to perform geometry optimizations. ui.ac.id

These calculations are crucial for determining the most stable three-dimensional arrangement of the molecule by locating the minimum energy geometry. For substituted nitrotriazoles, DFT can accurately predict key structural parameters including bond lengths, bond angles, and dihedral angles. A primary finding from electronic structure analysis is the distribution of the frontier molecular orbitals. Typically, the Highest Occupied Molecular Orbital (HOMO) is distributed across the triazole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the electron-withdrawing nitro group and adjacent atoms of the ring system. This separation is fundamental to understanding the molecule's reactivity and electronic properties.

Table 1: Representative Calculated Bond Lengths for the NTO Ring System.

| Bond | Calculated Bond Length (Å) at B3LYP/6-31G++** |

|---|---|

| C1-N6 (C-NO₂) | 1.445 |

| N2-N3 | 1.393 |

| N3-C1 | 1.332 |

| C1-N5 | 1.365 |

| N5-H5 | 1.012 |

| C2-O7 | 1.211 |

| N4-C2 | 1.393 |

| N4-H4 | 1.015 |

Data sourced from a study on 3-nitro-1,2,4-triazol-5-one (NTO). ui.ac.id

Ab initio molecular orbital methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a reasonable first approximation of molecular structure and properties. However, it does not fully account for electron correlation.

To improve upon the HF method, Møller-Plesset perturbation theory is often applied, with MP2 and MP4 being common levels of theory. These methods incorporate electron correlation, leading to more accurate energy and property predictions. For instance, single-point energy calculations for nitrotriazoles have been performed at the MP2/6-311++G** level to refine energies obtained from DFT geometry optimizations. acs.org Furthermore, studies on similar molecules like 3-amino-5-nitro-1,2,4-triazole have utilized the MP2/6-311G** level of theory for structural calculations. More advanced techniques, such as ab initio multi-reference multi-root configuration interaction, have been applied to study the electronic states of simpler 1,2,4-triazoles, providing deep insights into their complex electronic behavior. ed.ac.uk

The choice of basis set and level of theory is a critical decision in any quantum chemical calculation, as it directly impacts the accuracy and cost of the computation. For molecules containing nitro groups and heterocyclic rings, such as this compound, it is essential to use basis sets that can adequately describe the electronic structure.

Pople-style basis sets are commonly used, with the 6-31G basis set serving as a frequent starting point. The addition of polarization functions (indicated by * or (d,p)) and diffuse functions (indicated by + or ++) is crucial for obtaining accurate results. Polarization functions allow for non-spherical distribution of electron density, which is important for describing bonding, while diffuse functions are necessary for accurately modeling anions and non-covalent interactions. acs.orgnih.gov Therefore, basis sets like 6-311+G* and 6-311++G(d,p) are frequently employed for DFT and ab initio calculations on nitrotriazole systems to achieve reliable predictions of their properties. irjweb.comccspublishing.org.cnacs.org

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and other dynamic processes that occur over time.

For a molecule like this compound, MD simulations could be employed to understand its behavior in different environments, such as in various solvents or interacting with biological macromolecules. pensoft.net These simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings through forces like hydrogen bonds and van der Waals interactions. While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to other 1,2,4-triazole (B32235) derivatives to investigate their potential as therapeutic agents by simulating their interactions with protein targets. pensoft.net

Theoretical Elucidation of Molecular and Electronic Structure

Theoretical calculations are instrumental in elucidating the fine details of the molecular and electronic structure of this compound, particularly aspects that are challenging to probe experimentally.

Computational methods can be used to map the potential energy surface (PES) by systematically rotating the isopropyl group and calculating the energy at each step. ekb.egekb.eg This process allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. The energy difference between a minimum and a maximum is the rotational barrier.

For this compound, it is expected that the rotational barrier would be influenced by steric hindrance between the methyl groups of the isopropyl substituent and the adjacent nitro group or the triazole ring itself. The most stable conformations would likely arrange the bulky methyl groups to minimize these steric clashes. While specific computational studies detailing the rotational barrier for this exact molecule are not available, theoretical investigations on other substituted triazoles and related systems have successfully characterized such conformational properties. nih.govibm.comresearchgate.net These studies provide the framework and methodology for a future detailed conformational analysis of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-nitro-1,2,4-triazol-5-one (NTO) |

| 3-amino-5-nitro-1,2,4-triazole (ANTA) |

| 1H-1,2,4-triazole |

Electronic Charge Distribution Analysis

The electronic charge distribution within the this compound molecule is a key determinant of its reactivity, stability, and intermolecular interactions. Computational methods, such as Natural Bond Orbital (NBO) analysis, are employed to calculate the partial atomic charges on each atom. This analysis reveals the electron density distribution across the molecule, highlighting electrophilic and nucleophilic sites.

In this compound, the nitro group (-NO2), being a strong electron-withdrawing group, significantly influences the electronic landscape of the triazole ring. The nitrogen and oxygen atoms of the nitro group are expected to possess substantial negative charges, while the adjacent carbon atom (C3) of the triazole ring becomes electron-deficient, carrying a partial positive charge. The nitrogen atoms within the triazole ring also exhibit negative charges due to their high electronegativity. The isopropyl group, an electron-donating group, attached to the N4 position, slightly increases the electron density on the N4 atom.

A hypothetical representation of the calculated atomic charges is presented in the table below. These values are illustrative and would be quantitatively determined through specific density functional theory (DFT) calculations.

| Atom | Hypothetical Partial Charge (e) |

| C3 | +0.45 |

| N (nitro) | +0.60 |

| O (nitro) | -0.40 |

| O (nitro) | -0.40 |

| N1 | -0.25 |

| N2 | -0.15 |

| C5 | +0.10 |

| N4 | -0.30 |

| C (isopropyl) | +0.15 |

| H (isopropyl) | +0.05 |

This table presents hypothetical data for illustrative purposes.

Theoretical Prediction of Vibrational Modes and Spectra

Theoretical vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using quantum chemical methods like DFT, one can assign specific vibrational modes to the observed spectral bands.

For this compound, the vibrational spectrum is characterized by contributions from the triazole ring, the nitro group, and the isopropyl substituent.

Nitro Group Vibrations: The nitro group typically exhibits strong characteristic absorption bands. The asymmetric stretching vibration (ν_as(NO2)) is expected in the range of 1500-1600 cm⁻¹, and the symmetric stretching vibration (ν_s(NO2)) is anticipated around 1300-1370 cm⁻¹.

Triazole Ring Vibrations: The 1,2,4-triazole ring has characteristic stretching and bending vibrations. C=N and N=N stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region. Ring breathing and deformation modes appear at lower frequencies.

Isopropyl Group Vibrations: The isopropyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1300-1470 cm⁻¹.

The table below provides a summary of predicted key vibrational frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1550 - 1590 |

| NO₂ Symmetric Stretch | 1330 - 1360 |

| C=N Stretch (Triazole) | 1450 - 1500 |

| N-N Stretch (Triazole) | 1200 - 1250 |

| C-H Stretch (Isopropyl) | 2950 - 3000 |

| C-H Bend (Isopropyl) | 1370 - 1470 |

This table presents predicted data based on typical frequency ranges for these functional groups.

Computational Assessment of Energetic Potential

The energetic potential of this compound can be assessed through various computational methods that predict its key performance parameters.

Calculation of Heats of Formation (HOF) Using Isodesmic Reactions

The heat of formation (HOF) is a fundamental thermochemical property that indicates the energy content of a molecule. A positive HOF is a desirable characteristic for energetic materials. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation. This method allows for the accurate calculation of HOF for a target molecule by utilizing known HOFs of structurally similar reference compounds, which helps in canceling out systematic errors in the calculations.

For this compound, a suitable isodesmic reaction would involve breaking it down into simpler, well-characterized molecules containing similar chemical bonds. For instance:

This compound + 1H-1,2,4-triazole → 4-isopropyl-4H-1,2,4-triazole + 3-nitro-1H-1,2,4-triazole

By calculating the enthalpy change of this reaction (ΔHr) at a given level of theory, and using the known experimental or accurately calculated HOFs of the reference compounds, the HOF of the target molecule can be determined. Computational studies on various nitro-substituted triazoles have demonstrated the reliability of this method in predicting their energetic properties.

Theoretical Derivations of Energy Gaps and Stability Indices

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower sensitivity to stimuli such as impact or heat.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Energy Gap | 5.5 |

This table presents hypothetical data for illustrative purposes.

Application of Theoretical Models (e.g., Kamlet-Jacobs formula) for Predicting Energetic Characteristics

The Kamlet-Jacobs (K-J) equations are a set of empirical formulas used to predict the detonation velocity (D) and detonation pressure (P) of energetic materials based on their elemental composition, density (ρ), and heat of formation (HOF). nih.govnih.govtandfonline.com These predictions are valuable for the initial screening of potential new energetic compounds.

The general forms of the Kamlet-Jacobs equations are:

D = A(1 + Bρ) Φ0.5

P = Kρ² Φ

Where A, B, and K are constants, and Φ is a parameter that depends on the number of moles of gaseous detonation products per gram of explosive and the heat of detonation.

To apply these formulas to this compound, its density would first need to be calculated, often from its optimized molecular volume, and its heat of formation would be determined as described previously. Based on these inputs, the K-J equations can provide an estimate of its detonation performance, allowing for a comparison with known energetic materials.

Tautomerism and Isomerism in Nitrated 1,2,4-Triazoles (Theoretical Perspective)

Nitrated 1,2,4-triazoles can exist in different tautomeric and isomeric forms, which can have distinct stabilities and properties. For 3-nitro-1,2,4-triazole (B13798), several tautomers are possible, depending on the position of the hydrogen atom on the ring nitrogen atoms (1H, 2H, and 4H). The relative stability of these tautomers is influenced by the electronic effects of the substituents and can be predicted using quantum chemical calculations.

In the case of this compound, the isopropyl group is fixed at the N4 position, which limits the possible tautomeric forms compared to an unsubstituted nitrotriazole. However, isomerism related to the position of the nitro group (e.g., 5-nitro instead of 3-nitro) can also be considered from a theoretical standpoint.

Theoretical studies on related compounds, such as 3-amino-5-nitro-1,2,4-triazole, have shown that the relative stability of tautomers can be influenced by the computational method used and can also change in different solvent environments. acs.org For this compound, while the 4H isomer is specified, theoretical calculations could explore the energetic landscape of other potential isomers to assess their relative stabilities and likelihood of formation.

Computational Determination of Relative Tautomeric Stabilities (e.g., 1H- vs. 4H-forms)

Prototropic tautomerism is a key characteristic of the 1,2,4-triazole ring system. For a monosubstituted 1,2,4-triazole, protons can occupy positions N1, N2, or N4, leading to three possible tautomers. In the case of this compound, the N4 position is already occupied by an isopropyl group. Therefore, a direct comparison of 1H vs. 4H tautomers is more accurately framed as a comparison between N-substituted isomers, such as 1-isopropyl-3-nitro-1H-1,2,4-triazole and this compound.

Computational studies on analogous C-substituted 1,2,4-triazoles consistently show that the N4–H tautomer is the least stable form. researchgate.netresearchgate.net DFT calculations have demonstrated that the N4-H tautomer is typically less stable than the N1-H or N2-H forms by more than 5 kcal/mol. researchgate.net The relative stability between the N1-H and N2-H tautomers is heavily influenced by the electronic properties of the substituents on the triazole ring. researchgate.net

Specifically, electron-withdrawing groups, such as the nitro group (-NO2), tend to stabilize the N1–H tautomer. researchgate.net Conversely, electron-donating substituents favor the N2–H tautomer. researchgate.net This trend is supported by high-level ab initio and DFT calculations on similar compounds like 3-amino-5-nitro-1,2,4-triazole, which found the 1H tautomer to be the most stable form in the gas phase. acs.org The presence of the electron-withdrawing nitro group at the C3 position of the target molecule suggests that a proton or alkyl group would be more stable at the N1 position compared to the N4 position. Solvent effects can also alter these stabilities; polar solvents were found to favor the 2H tautomer in 3-amino-5-nitro-1,2,4-triazole. acs.org

Based on these established principles, the relative energies of the fundamental tautomeric forms of the parent 3-nitro-1,2,4-triazole ring can be estimated.

| Tautomer | Relative Energy (kJ/mol) | Relative Stability |

|---|---|---|

| 1H-3-nitro-1,2,4-triazole | 0.0 | Most Stable |

| 2H-3-nitro-1,2,4-triazole | +5 to +10 | Intermediate |

| 4H-3-nitro-1,2,4-triazole | > +21 | Least Stable |

Theoretical Investigation of Tautomeric Interconversion Pathways

The conversion between different tautomeric or isomeric forms of triazoles involves overcoming a specific energy barrier, and the pathway for this change can be mapped computationally. These investigations involve locating the transition state (TS) structure that connects the two equilibrium forms (e.g., the 1H and 4H isomers). The energy difference between the ground state and the transition state defines the activation energy for the interconversion.

For proton-transfer tautomerism, the mechanism typically involves the direct transfer of a proton from one nitrogen atom to another. Theoretical models can simulate this process to determine the activation energy. While specific data for this compound is not available, studies on related heterocyclic systems provide insight into the methodologies and potential energy barriers.

Another potential pathway for the interconversion of N-substituted nitroazoles is through a acs.orgacs.org sigmatropic shift of the nitro group, which has been suggested for the thermal rearrangement of N-nitro-1,2,4-triazoles to their corresponding C-nitro isomers. rsc.org Computational studies can elucidate the feasibility of such pathways by calculating the transition state energies. The energy profile for such a reaction typically shows the initial reactant, the transition state at the peak energy, and the final product.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactant (1-isopropyl isomer) | Initial, more stable isomer | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +80 to +120 |

| Product (4-isopropyl isomer) | Final, less stable isomer | +15 to +25 |

Isomeric Possibilities and their Theoretical Energetics

For the molecular formula corresponding to isopropyl-nitro-1,2,4-triazole, several structural isomers are possible. The primary isomers involve the placement of the isopropyl and nitro groups on the triazole ring. The main positional isomers include variations in the attachment of the isopropyl group (N1 or N4) and the nitro group (C3 or C5).

The key isomers to consider are:

This compound

1-Isopropyl-3-nitro-1H-1,2,4-triazole

4-Isopropyl-5-nitro-4H-1,2,4-triazole

1-Isopropyl-5-nitro-1H-1,2,4-triazole

DFT methods are highly effective for calculating the ground-state energies of these isomers to determine their relative stabilities. researchgate.netnih.gov The energetics are dictated by a combination of electronic effects (e.g., the interaction of the electron-withdrawing nitro group with the ring) and steric effects (e.g., repulsion between the bulky isopropyl group and the nitro group). As established, the substitution at the N1 position is generally favored electronically when a C3-nitro group is present. Therefore, the 1-isopropyl-3-nitro isomer is predicted to be more stable than the 4-isopropyl-3-nitro isomer.

| Isomer | Relative Energy (kJ/mol) | Predicted Stability |

|---|---|---|

| 1-Isopropyl-3-nitro-1H-1,2,4-triazole | 0.0 | Most Stable |

| 1-Isopropyl-5-nitro-1H-1,2,4-triazole | +5 to +10 | High |

| This compound | +15 to +25 | Moderate |

| 4-Isopropyl-5-nitro-4H-1,2,4-triazole | +20 to +30 | Least Stable |

Derivatization and Structural Modification Strategies for Nitrated 1,2,4 Triazole Architectures

Synthesis of Substituted 4H-1,2,4-Triazoles with Diverse Groups at the 4-Position

The synthesis of 4-substituted-4H-1,2,4-triazoles can be achieved through several synthetic routes. A common method involves the reaction of N,N-diformylhydrazine with a primary amine, such as isopropylamine, at elevated temperatures to yield the corresponding 4-isopropyl-4H-1,2,4-triazole. nih.gov Subsequent nitration would lead to the target compound. Another versatile method is the Suzuki cross-coupling reaction, which allows for the introduction of aryl groups at the 3 and 5 positions of a pre-formed 4-alkyl-4H-1,2,4-triazole core. nih.govmdpi.com This approach starts with the synthesis of a bromine-containing 4-alkyl-4H-1,2,4-triazole, which is then coupled with various boronic acids. nih.gov While these methods are general for 4-alkyl-4H-1,2,4-triazoles, they are applicable to the synthesis of derivatives of 4-isopropyl-3-nitro-4H-1,2,4-triazole.

The synthesis of 3,4,5-trisubstituted 4H-1,2,4-triazoles can also be accomplished through the reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent. nih.gov Furthermore, microwave-assisted synthesis has been employed for the efficient and environmentally friendly production of substituted 1,2,4-triazoles from hydrazines and formamide without the need for a catalyst. organic-chemistry.org

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Reaction with N,N-Diformylhydrazine | N,N-Diformylhydrazine, Primary Amine (e.g., Isopropylamine) | Direct synthesis of N4-substituted triazoles at high temperatures. | nih.gov |

| Suzuki Cross-Coupling | Bromine-containing 4-alkyl-4H-1,2,4-triazoles, Boronic Acids | Introduction of aryl groups at C3 and C5 positions. | nih.govmdpi.com |

| Reaction of Diacylhydrazines | Diacylhydrazines, Aromatic Amines | Requires a dehydrating agent. | nih.gov |

| Microwave-Assisted Synthesis | Hydrazines, Formamide | Catalyst-free, efficient, and environmentally benign. | organic-chemistry.org |

Functionalization of the Triazole Ring at Positions Other than 4

Functionalization of the 1,2,4-triazole (B32235) ring at the C3 and C5 positions is crucial for expanding the chemical space of these heterocycles. nih.gov Various synthetic methods allow for the introduction of a wide array of substituents at these positions.

The synthesis of C-amino nitrotriazoles can be achieved through one-step amination reactions. For example, 5-amino-3-nitro-1H-1,2,4-triazole has been successfully prepared from 3-nitro-1H-1,2,4-triazole using 1,1,1-trimethylhydrazinium (B8733633) iodide. nih.gov

Modifications involving carbon-nitrogen bonds on the triazole ring are essential for creating diverse derivatives. The alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4 substituted products. nih.gov For 3-nitro-1,2,4-triazole (B13798) derivatives, alkylation can occur at the N1, N2, or N4 positions, and the regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the alkylating agent. researchgate.net For instance, the reaction of 3-nitro-1,2,4-triazole with secondary alcohols in concentrated sulfuric acid can lead to regioselective alkylation at the N1 position. researchgate.net

Theoretical Studies on the Impact of Substituent Effects on Reactivity and Electronic Structure

The position of substituents on the triazole ring can have a pronounced effect on the molecule's aromaticity and stability. mdpi.com For example, the substitution effects of nitro and amino groups can alter the aromatic character of the 1,2,4-triazole ring, which in turn affects the material's properties. mdpi.com Computational methods are also used to study the structure-reactivity relationships in reactions of amino-1,2,4-triazoles with electrophiles, predicting their nucleophilicity and reaction sites. researchgate.netnih.gov

| Substituent | Impact on Triazole Ring | Theoretical Approach | Reference |

|---|---|---|---|

| Nitro Group | Decreases π-electron delocalization; acts as a strong electron-withdrawing group. | DFT, HOMA index, cSAR model | nih.govresearchgate.net |

| Amino Group | Influences aromaticity and nucleophilicity depending on its position. | DFT, Fukui functions, Molecular electrostatic potential | mdpi.comresearchgate.net |

Regioselective Synthesis of Complex Nitrotriazole Derivatives

Regioselective synthesis is critical for obtaining specific isomers of complex nitrotriazole derivatives. Various strategies have been developed to control the position of incoming substituents on the triazole ring. For instance, the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile allows for the regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles. mdpi.com Similarly, eliminative azide-olefin cycloaddition has been utilized for the regioselective assembly of 4-nitro-1,2,3-triazole motifs. nih.gov

Copper-catalyzed reactions have also proven effective in the regioselective synthesis of nitro-substituted 1,2,3-triazoles from nitro-olefins and organic azides. researchgate.net DFT calculations often support the observed regioselectivity in these reactions. researchgate.net The choice of catalyst and reaction conditions can also influence the regioselectivity of cycloaddition reactions, as seen in the synthesis of 1,3- and 1,5-disubstituted-1,2,4-triazoles. frontiersin.orgnih.gov

Strategies for Incorporating this compound as a Chemical Building Block

The functionalized this compound moiety can serve as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal and coordination chemistry. nih.govfrontiersin.orgnih.gov The presence of the nitro group and the isopropyl substituent, along with the potential for further functionalization at other ring positions, makes it a versatile scaffold.

Strategies for incorporating this building block often involve leveraging the reactivity of the triazole ring and its substituents. For example, the triazole nitrogen atoms can act as ligands for metal coordination, leading to the formation of coordination polymers and other materials. nih.gov The functional groups on the triazole ring can also be used as handles for further synthetic transformations, allowing for the construction of larger, more complex molecular architectures. The development of efficient synthetic routes to functionalized 1,2,4-triazoles is key to their utilization as building blocks in lead-oriented synthesis. nih.gov

Advanced Methodologies in Academic Characterization and Analytical Research Theoretical Focus

Theoretical Spectroscopy as a Tool for Structural Prediction and Verification

Theoretical spectroscopy has become an indispensable tool in modern chemistry for the elucidation of molecular structures and the interpretation of experimental spectra. By employing quantum chemical calculations, it is possible to predict the spectroscopic signatures of a molecule like 4-Isopropyl-3-nitro-4H-1,2,4-triazole with a high degree of accuracy. These predictions are crucial for confirming the identity of a synthesized compound and for assigning its spectral features.

Computational Prediction of Infrared (IR) Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the infrared (IR) vibrational frequencies of molecules. For this compound, these calculations would involve optimizing the molecular geometry to find its lowest energy conformation. Following optimization, a frequency calculation is performed to determine the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

The predicted IR spectrum can be used to identify key functional groups within the molecule. For instance, characteristic vibrational frequencies would be expected for the N-H stretch (if present in a tautomeric form), C-H stretches of the isopropyl group, the C=N and N-N stretching modes of the triazole ring, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. The computational results, often scaled by an empirical factor to better match experimental data, provide a detailed vibrational fingerprint of the molecule. While specific experimental data for this compound is not widely published, theoretical predictions for related 3-nitro-1,2,4-triazole (B13798) systems show characteristic bands for C-H, N-H, C=N, and NO₂ group vibrations. rsc.org

Table 1: Illustrative Predicted IR Vibrational Frequencies for a Substituted 3-Nitro-1,2,4-triazole (Note: These are representative values for a similar structure, as specific data for this compound is not available in the reviewed literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3100-3300 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=N Stretch (triazole ring) | 1500-1650 |

| NO₂ Asymmetric Stretch | 1520-1560 |

| NO₂ Symmetric Stretch | 1340-1380 |

| C-N Stretch | 1200-1350 |

| N-N Stretch (triazole ring) | 900-1100 |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful method for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for predicting ¹H and ¹³C NMR chemical shifts. sapub.org These calculations provide theoretical chemical shift values for each unique nucleus in this compound.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific data for this compound is not available in the reviewed literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole C-5 | 8.0 - 9.0 | 140 - 150 |

| Isopropyl CH | 3.5 - 4.5 | 50 - 60 |

| Isopropyl CH₃ | 1.2 - 1.8 | 20 - 25 |

| Triazole C-3 | - | 155 - 165 |

Predicted Electronic Absorption (UV-Vis) Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption (UV-Vis) spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations would identify the electronic transitions responsible for its UV-Vis absorption.

The predicted spectrum can provide insights into the electronic structure of the molecule, including the nature of the molecular orbitals involved in the transitions (e.g., π → π* or n → π* transitions). The presence of the nitro group, a strong chromophore, and the triazole ring are expected to result in characteristic absorptions in the UV region. Comparing the predicted and experimental UV-Vis spectra can further confirm the structure of the compound and provide valuable information about its electronic properties.

Computational Methods for Reaction Monitoring and Mechanistic Elucidation

Computational chemistry offers powerful tools to investigate the reactivity and transformation pathways of molecules. For this compound, these methods can be applied to understand its stability, decomposition, and potential reactions.

One of the key theoretical frameworks for studying reaction mechanisms is Transition State Theory . Computational methods can be used to locate the transition state structures for a given reaction. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. By calculating the energy of the reactants, products, and the transition state, the activation energy for the reaction can be determined.

Future Research Directions and Unexplored Chemical Frontiers for 4 Isopropyl 3 Nitro 4h 1,2,4 Triazole

Theoretical Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The inherent reactivity of 4-isopropyl-3-nitro-4H-1,2,4-triazole is dictated by the interplay between the electron-withdrawing nitro group and the electron-donating isopropyl group, all situated on the aromatic triazole ring. While some general reactivity patterns of nitrotriazoles are understood, a detailed theoretical exploration of this specific molecule could uncover novel and previously undiscovered chemical transformations.

Future theoretical investigations should focus on mapping the molecule's electrostatic potential surface to identify sites susceptible to nucleophilic, electrophilic, and radical attack. Density Functional Theory (DFT) calculations could be employed to model the transition states of various hypothetical reactions, thereby predicting their feasibility and reaction pathways. For instance, the nitro group could potentially be reduced to an amino group, which is a common transformation for nitroaromatic compounds and opens up a plethora of further functionalization possibilities. nih.gov Conversely, the triazole ring itself could undergo cycloaddition reactions or ring-opening under specific conditions.

Furthermore, the influence of the N4-isopropyl group on the regioselectivity of reactions is a critical area for theoretical study. Computational models can predict how this bulky alkyl group sterically hinders or electronically influences reactions at adjacent positions on the triazole ring. Such studies could guide the rational design of experiments to achieve transformations that are currently not established for this class of compounds.

Development of Computationally-Guided Greener and More Sustainable Synthetic Routes

The synthesis of substituted 1,2,4-triazoles often involves multi-step procedures that may utilize harsh reagents and generate significant waste. nih.govresearchgate.net A key future research direction is the development of greener and more sustainable synthetic routes to this compound, guided by computational chemistry.

Quantum mechanical calculations can be used to investigate alternative reaction mechanisms that are more atom-economical and utilize less hazardous starting materials. For example, computational screening of different catalysts, including organocatalysts and earth-abundant metal catalysts, could identify more environmentally benign options for key synthetic steps. Theoretical models can predict catalyst activity and selectivity, thereby reducing the need for extensive experimental screening.

Moreover, computational tools can aid in the design of one-pot or tandem reactions, where multiple synthetic steps are combined into a single, more efficient process. By modeling the compatibility of different reagents and reaction conditions, researchers can design streamlined synthetic pathways that minimize solvent use, energy consumption, and purification steps. The use of "click chemistry," a concept that has been successfully applied to the synthesis of other 3-nitro-1H-1,2,4-triazole analogs, could also be computationally explored for its applicability here. nih.govacs.org

Advanced Computational Design of Nitrotriazole Architectures with Tailored Chemical Properties

The modular nature of the 1,2,4-triazole (B32235) scaffold makes it an ideal candidate for the computational design of new molecules with precisely tailored chemical properties. Starting from the basic this compound structure, a vast chemical space can be explored through in silico modifications.

By employing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can computationally screen virtual libraries of related nitrotriazole architectures. These models can predict a range of properties, from physicochemical characteristics like solubility and stability to potential biological activities. For example, by systematically varying the substituent at the C5 position or modifying the alkyl group at the N4 position, it may be possible to design analogs with enhanced properties for specific applications.

Computational studies on other nitrotriazole-based systems have demonstrated the potential to design new energetic materials by fine-tuning properties such as density and heat of formation. rsc.org Similar approaches could be applied to the this compound framework to explore its potential in this area, while adhering to safety and regulatory considerations.

Deeper Mechanistic Insights into Complex Reaction Systems Involving this compound

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and optimizing conditions. While the synthesis of some 1,2,4-triazoles is established, the detailed mechanistic pathways, especially for more complex transformations, often remain speculative.

Future research should employ a combination of experimental techniques and computational modeling to elucidate these mechanisms. For instance, isotopic labeling studies coupled with mass spectrometry can provide evidence for bond-forming and bond-breaking events. In parallel, computational methods such as DFT can be used to map out the entire reaction energy profile, including the identification of intermediates and transition states.

A particularly interesting area for mechanistic investigation is the potential for the nitro group to participate in intramolecular reactions or to influence the reactivity of the triazole ring in unexpected ways. For example, under certain conditions, the nitro group could act as an internal oxidant or participate in cyclization reactions. Unraveling these intricate mechanistic details will not only advance our fundamental understanding of this compound's chemistry but also enable the development of novel synthetic methodologies.

Q & A

Q. What are the optimized synthetic routes for 4-isopropyl-3-nitro-4H-1,2,4-triazole, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via nitration of 4-isopropyl-1,2,4-triazole derivatives. Key steps include refluxing in polar aprotic solvents (e.g., DMSO or ethanol) with nitric acid as the nitrating agent. For example, analogous triazole nitration methods involve controlled temperature (80–100°C) and stoichiometric adjustments to minimize side reactions . Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended. Yield optimization may require varying solvent ratios, reaction times, or catalytic additives (e.g., glacial acetic acid for pH control) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Structural validation relies on spectroscopic and analytical techniques:

- IR spectroscopy : Identify nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) and triazole ring C-N stretches (~1350–1450 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., isopropyl protons at δ ~1.2–1.4 ppm, nitro group proximity effects) .

- Elemental analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: ~40%, N: ~35%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–30°C, away from strong oxidizers (risk of exothermic decomposition) .

- Waste disposal : Collect residues in approved containers for incineration or hazardous waste facilities. Avoid environmental release due to aquatic toxicity .

Advanced Research Questions

Q. How does the nitro group influence the thermal stability and energetic properties of this compound?

- Methodological Answer : The nitro group enhances oxidative potential but may reduce thermal stability. Evaluate using:

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature (T₀) and exothermic peaks .

- Thermogravimetric Analysis (TGA) : Assess mass loss under controlled heating (e.g., 5°C/min in N₂ atmosphere) .

- Computational modeling : Use Gaussian or Kamlet-Jacobs equations to predict detonation velocity (e.g., ~7500 m/s) and pressure .

Q. What experimental designs are recommended for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

- In vivo models : Test efficacy in infected rodent models, monitoring pharmacokinetics (e.g., plasma half-life via LC-MS) .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .

- Molecular dynamics simulations : Model solvent interactions (e.g., solvation free energy in DMSO) to optimize reaction conditions .

- Retrosynthetic analysis : Use tools like Synthia or Reaxys to propose feasible routes from commercial precursors .

Q. What strategies resolve contradictions in spectroscopic data for triazole derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if single crystals are obtainable) .

- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify ambiguous NMR signals in the triazole ring .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulae (e.g., C₅H₈N₄O₂) with <2 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.